molecular formula C5H2ClF2N B1592354 4-Chloro-3,5-difluoropyridine CAS No. 851178-97-7

4-Chloro-3,5-difluoropyridine

Cat. No.: B1592354
CAS No.: 851178-97-7
M. Wt: 149.52 g/mol
InChI Key: JAPLMZGRFXTEJB-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2ClF2N. This compound is of significant interest in various fields of chemistry due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. The electron-withdrawing effects of these halogens make this compound a valuable intermediate in the synthesis of more complex organic molecules.

Safety and Hazards

4-Chloro-3,5-difluoropyridine is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of 4-Chloro-3,5-difluoropyridine and similar compounds involve their potential use in various applications. Fluoropyridines are of interest due to their potential as imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability imparted by the halogens.

    Substitution Reactions: The fluorine atoms can be substituted under specific conditions, often involving strong bases or nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF), sodium hydroxide (NaOH), and other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.

    Fluorinated Derivatives: Further fluorination can yield polyfluorinated pyridines.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluoropyridine is primarily related to its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms make the pyridine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted derivatives. These properties are exploited in the synthesis of biologically active compounds, where the compound can interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLMZGRFXTEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620555
Record name 4-Chloro-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851178-97-7
Record name 4-Chloro-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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